

# Hoechst 33258: A Technical Guide to a Versatile Nuclear Stain

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Compound of Interest		
Compound Name:	Hoechst 33258	
Cat. No.:	B049736	Get Quote

Hoechst 33258 is a blue, fluorescent, cell-permeant dye that is a cornerstone in cell biology and drug development for nuclear staining. This bisbenzimide compound exhibits a strong preference for binding to the minor groove of double-stranded DNA, particularly at adenine-thymine (A-T) rich sequences.[1][2][3] Its utility spans a wide range of applications, from simple nuclear counterstaining in fluorescence microscopy to sophisticated analyses of the cell cycle and apoptosis. This guide provides an in-depth overview of the key features, advantages, and experimental considerations for using Hoechst 33258.

## **Core Features and Advantages**

**Hoechst 33258** is prized for its reliability and versatility. A key characteristic is the significant enhancement of its fluorescence quantum yield upon binding to DNA—approximately a 30-fold increase—which provides an excellent signal-to-noise ratio with minimal background fluorescence from unbound dye.[2][4] This allows for no-wash staining protocols in many applications.[4][5]

One of its primary advantages is its ability to stain the nuclei of both live and fixed cells, making it a flexible tool for various experimental designs.[6][7][8] Compared to another common blue nuclear stain, DAPI, **Hoechst 33258** is less toxic, which is a critical factor for live-cell imaging and ensures higher cell viability.[1] The dye also possesses a considerable Stokes shift, the difference between its excitation and emission maxima, which makes it highly suitable for multicolor labeling experiments with minimal spectral overlap.[1][7]



However, it is important to note that **Hoechst 33258** is less membrane-permeant than its counterpart, Hoechst 33342, due to the absence of a lipophilic ethyl group.[1][6] While this can be a limitation for certain live-cell applications requiring rapid staining, it can also be leveraged for specific experimental goals. As with other DNA-binding agents, **Hoechst 33258** is potentially mutagenic and carcinogenic because it can interfere with DNA replication, and appropriate safety precautions should be taken during handling and disposal.[3][7]

## **Quantitative Data**

The photophysical and binding properties of **Hoechst 33258** are well-characterized, providing a solid foundation for experimental design.

Property	Value	Reference(s)
Excitation Maximum (DNA-bound)	~352 nm	[7][9]
Emission Maximum (DNA-bound)	~461 nm	[6][7]
Molar Extinction Coefficient	40,000 M <sup>-1</sup> cm <sup>-1</sup>	[7]
Binding Affinity (Kd)	High Affinity: 1–10 nM (Minor Groove)Low Affinity: ~1000 nM (Sugar-Phosphate Backbone)	[2]
Fluorescence of Unbound Dye	510–540 nm	[1][3]

# **Mechanism of Action and Key Interactions**

**Hoechst 33258**'s mechanism relies on its physical interaction with the DNA double helix. The dye fits snugly into the minor groove, with a preference for sequences of at least three A-T base pairs.[10] This binding is non-intercalating and does not significantly distort the B-DNA structure.[2] The fluorescence intensity is pH-dependent, increasing with the pH of the solvent. [1] Interestingly, the neutral form of the dye is responsible for the specific A-T complex, while the cationic form engages in nonspecific binding.[11]



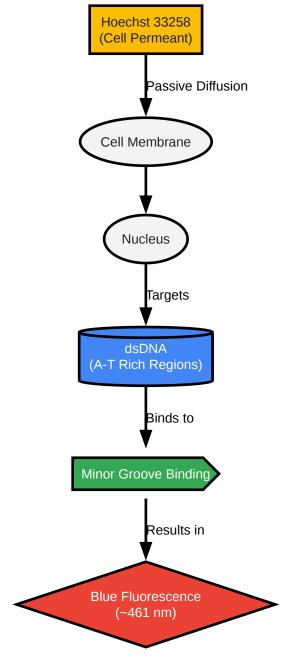




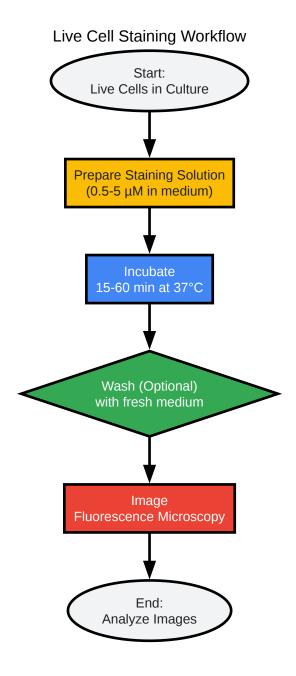
A notable interaction is the quenching of **Hoechst 33258** fluorescence by bromodeoxyuridine (BrdU).[1][3] When BrdU is incorporated into newly synthesized DNA, the bromine atom is thought to deform the minor groove, preventing the optimal binding of the dye.[1][3] This property is widely exploited in cell cycle analysis to identify replicating cells.



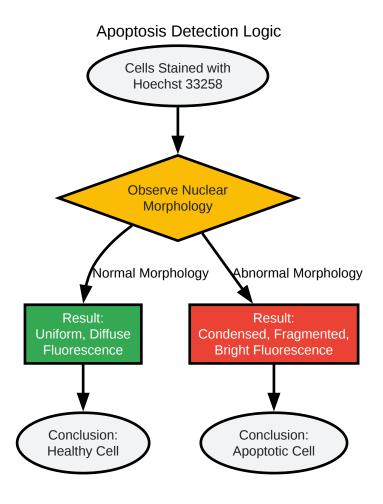
## Mechanism of Hoechst 33258 DNA Binding











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